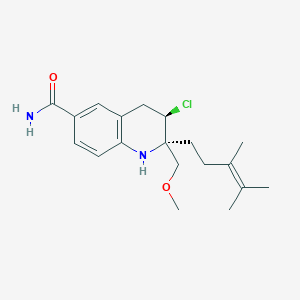
Benzastatin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzastatin C is a quinoline alkaloid that is 1,2,3,4-tetrahydroquinoline-6-carboxamide substituted by a chloro group at position 3 and a 3,4-dimethylpent-3-en-1-yl and a methoxymethyl group at position 2 (the 2R,3R stereoisomer). Isolated from the culture broth of Streptomyces nitrosporeus 30643, it exhibits inhibitory potential against lipid peroxidation and anti-HSV activity. It has a role as a metabolite, a radical scavenger and an anti-HSV agent. It is a quinoline alkaloid, an organochlorine compound, an ether and a member of benzamides.
科学的研究の応用
Antiviral Activity
1. Mechanism of Action
Benzastatin C has demonstrated significant antiviral properties, particularly against various DNA and RNA viruses. Research indicates that its antiviral activity is partly attributed to the chlorine moiety in its structure. The compound exhibits dose-dependent inhibitory effects against:
- Herpes Simplex Virus Type 1 (HSV-1) : EC50 value of 1.92 mg/ml
- Herpes Simplex Virus Type 2 (HSV-2) : EC50 value of 0.53 mg/ml
- Vesicular Stomatitis Virus (VSV) : EC50 value of 1.99 mg/ml
In contrast, its dechlorinated derivative, benzastatin D, showed no antiviral activity against these viruses .
2. Comparative Efficacy
The efficacy of this compound was compared with standard antiviral agents such as acyclovir and ribavirin. Notably, the selectivity index (SI) for this compound against HSV-2 was higher than that of ara-C, indicating its potential as a more effective antiviral agent .
Free Radical Scavenging Activity
This compound also functions as a free radical scavenger. Studies have shown that it can inhibit lipid peroxidation in rat liver microsomes and protect neuronal cells from glutamate toxicity with an EC50 of 2.0 µM . This property is crucial for developing therapeutic agents targeting oxidative stress-related conditions.
Summary of Research Findings
The following table summarizes the antiviral activities and cytotoxicities of this compound compared to other compounds:
| Compound | EC50 (mg/ml) HSV-1 | EC50 (mg/ml) HSV-2 | EC50 (mg/ml) VSV | CC50 (mg/ml) Vero | CC50 (mg/ml) HeLa |
|---|---|---|---|---|---|
| This compound | 1.92 | 0.53 | 1.99 | >10 | >10 |
| Benzastatin D | >10 | >10 | >10 | >10 | >10 |
| Acyclovir | 0.5 | 1.0 | NT | 250 | NT |
| Ara-C | 0.43 | 0.92 | NT | >10 | NT |
| Ribavirin | NT | NT | 22.5 | 69.6 | >100 |
Key Observations:
- This compound shows potent antiviral activity with low cytotoxicity.
- The presence of the chlorine atom in this compound enhances its antiviral efficacy compared to its derivatives .
Case Studies
Case Study 1: Antiviral Efficacy Against Herpes Simplex Virus
In a controlled laboratory setting, this compound was tested against HSV-1 and HSV-2 using Vero cells. The results indicated that at concentrations lower than those required for cytotoxicity, this compound effectively inhibited viral replication, suggesting its potential utility in therapeutic applications against herpes viruses .
Case Study 2: Free Radical Scavenging in Neuroprotection
Research involving neuronal cell lines demonstrated that this compound could significantly reduce glutamate-induced toxicity, indicating its potential role in neuroprotective strategies for conditions like Alzheimer's disease or other neurodegenerative disorders .
特性
分子式 |
C19H27ClN2O2 |
|---|---|
分子量 |
350.9 g/mol |
IUPAC名 |
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H27ClN2O2/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(21)23)5-6-16(15)22-19/h5-6,9,17,22H,7-8,10-11H2,1-4H3,(H2,21,23)/t17-,19-/m1/s1 |
InChIキー |
AHGKSZXKDPGMQU-IEBWSBKVSA-N |
異性体SMILES |
CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C |
正規SMILES |
CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)Cl)COC)C |
同義語 |
benzastatin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















